molecular formula C12H11BN2O3 B8070824 Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl]

Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl]

Cat. No.: B8070824
M. Wt: 242.04 g/mol
InChI Key: DLDSNWWIKFLZRM-UHFFFAOYSA-N
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Description

Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl], is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyridinylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl], typically involves the following steps:

    Formation of the Phenylboronic Acid Intermediate:

    Introduction of the Pyridinylamino Carbonyl Group:

Industrial Production Methods: Industrial production of boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl], may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert boronic acids to boranes.

    Substitution: Boronic acids can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, aryl halides.

Major Products:

    Oxidation: Boronic esters, borates.

    Reduction: Boranes.

    Substitution: Substituted boronic acids or boronic esters.

Scientific Research Applications

Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl], has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential in drug development, particularly as a proteasome inhibitor.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl], involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with enzymes and other proteins, potentially inhibiting their activity. The molecular targets and pathways involved include proteasomes and other enzymes that contain active site serine or threonine residues.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the pyridinylamino carbonyl group, making it less versatile in certain applications.

    3-Pyridinylboronic Acid: Contains a pyridinyl group but lacks the phenyl and carbonyl functionalities.

    4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of the pyridinylamino carbonyl group.

Uniqueness: Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl], is unique due to the presence of both the boronic acid and pyridinylamino carbonyl functionalities, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic structures.

Properties

IUPAC Name

[4-(pyridin-3-ylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BN2O3/c16-12(15-11-2-1-7-14-8-11)9-3-5-10(6-4-9)13(17)18/h1-8,17-18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDSNWWIKFLZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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